![molecular formula C22H22N2O4S2 B2488833 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide CAS No. 361477-71-6](/img/structure/B2488833.png)
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves preparative procedures that generally start with the reaction of specific aldehydes and thiosemicarbazide, leading to thiazolidinone frameworks. For example, derivatives of thiazolidin-4-ones have been synthesized through reactions involving aromatic and heterocyclic amines to afford compounds showing moderate antitumor activity against malignant tumor cells (Horishny & Matiychuk, 2020). Similar synthetic approaches are employed for the production of thiazolidine derivatives, showcasing the versatility of starting materials and reaction conditions in accessing diverse thiazolidine-based structures.
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives often includes a core thiazolidine ring substituted with various functional groups that significantly influence the compound's properties and reactivity. Crystallographic studies have been conducted to elucidate the structure of these molecules, revealing details about their geometric configuration, bond lengths, and angles, which are critical for understanding their chemical behavior and interaction with biological targets. For instance, the crystal structure of certain thiazolidine derivatives has been characterized by X-ray diffraction, providing insights into their stereochemistry and molecular conformations (Liu et al., 2013).
Scientific Research Applications
Antitumor Activity
Research on compounds structurally related to 3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide has shown potential antitumor activities. The synthesis of 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides resulted in compounds with moderate antitumor activity against various malignant tumor cells, with the UO31 renal cancer cell line being particularly sensitive to many of these compounds (Horishny & Matiychuk, 2020). Additionally, the synthesis of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic Acid Esters and Amides revealed compounds that exhibited moderate in vitro antitumor activity, with notable sensitivity in the CCRF-CEM leukemia cell line (Horishny & Matiychuk, 2021).
Antimicrobial Activity
A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized to assess their antimicrobial efficacy. These compounds demonstrated in vitro antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Candida albicans, highlighting the potential of thiazolidinone derivatives in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-14-6-4-5-7-16(14)23-20(25)10-11-24-21(26)19(30-22(24)29)13-15-8-9-17(27-2)18(12-15)28-3/h4-9,12-13H,10-11H2,1-3H3,(H,23,25)/b19-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMMVXPBTUDXDQ-UYRXBGFRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)propanamide |
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